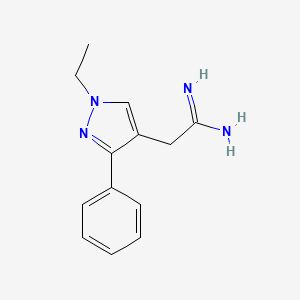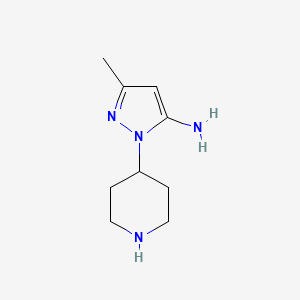
1-(Cyclopropylmethyl)-3-(Trifluormethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antimykotika
1-(Cyclopropylmethyl)-3-(Trifluormethyl)-1H-pyrazol-5-ol: hat potenzielle Anwendungen in der Medizin, insbesondere als Zwischenprodukt bei der Synthese von Antimykotika. Die Struktur des Moleküls kann genutzt werden, um neuartige Triazol-Derivate zu erstellen, die als Sterol-Demethylase-Inhibitoren (DMIs) wirken. Diese DMIs sind entscheidend für die Entwicklung von Behandlungen für Pilzinfektionen und bieten einen neuen Weg für therapeutische Interventionen .
Landwirtschaft: Entwicklung von Fungiziden
In der Landwirtschaft können Derivate dieser Verbindung als potente Fungizide eingesetzt werden. Durch die Hemmung des Wachstums schädlicher Pilze schützen diese Derivate Nutzpflanzen und gewährleisten höhere Erträge. Die Cyclopropyl- und Trifluormethylgruppen tragen zur Wirksamkeit der Verbindung bei der Bekämpfung von Pilzkrankheiten in Pflanzen bei, was für die Aufrechterhaltung der Ernährungssicherheit unerlässlich ist .
Materialwissenschaften: Synthese von fluorierten Polymeren
Die Trifluormethylgruppe in This compound ist von besonderem Interesse in den Materialwissenschaften. Sie kann verwendet werden, um Fluoratome in Polymere einzubringen, was zu Materialien mit verbesserten Eigenschaften wie thermischer Stabilität, chemischer Beständigkeit und einzigartigen dielektrischen Eigenschaften führt. Diese fluorierten Polymere finden Anwendungen von fortschrittlichen Beschichtungen bis hin zu elektronischen Geräten .
Umweltwissenschaften: Synthese fluorierter Verbindungen
Die Umweltwissenschaften können von der Fähigkeit der Verbindung profitieren, C–F-Bindungsfunktionalisierungen zu unterziehen. Dieser Prozess ist unerlässlich für die Synthese verschiedener fluorierter Verbindungen, die Anwendungen in der Sanierung von Umweltverschmutzungen und als Tracer für Umweltstudien haben. Die Reaktivität der Verbindung gegenüber der C–F-Bindungsaktivierung ist ein wertvolles Merkmal für die Erzeugung von Molekülen, die mit Schadstoffen interagieren können .
Biochemie: Studien zur Enzymhemmung
In der Biochemie kann This compound ein wichtiges Zwischenprodukt bei der Untersuchung der Enzymhemmung sein. Seine Struktur ermöglicht die Entwicklung von Enzymhemmern, die Einblicke in Enzymmechanismen liefern und die Entwicklung von Medikamenten unterstützen können, die auf bestimmte biochemische Pfade abzielen .
Pharmakologie: Arzneimittelsynthese
Die Rolle der Verbindung in der Pharmakologie ist bedeutend, insbesondere bei der asymmetrischen Hydrierung von Ketonen. Dieser Prozess ist entscheidend für die Herstellung chiraler Arzneimittelzwischenprodukte, wie sie beispielsweise bei der Synthese von Odanacatib und LX-1031 verwendet werden. Diese Zwischenprodukte sind von entscheidender Bedeutung für die Herstellung enantiomerenreiner Medikamente, die eine verbesserte Wirksamkeit und reduzierte Nebenwirkungen haben können .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been found to act as potential sterol demethylase inhibitors .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates . The cyclopropyl group is also known for its unique structural and chemical properties .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways . Similarly, the cyclopropyl group is involved in diverse strategies in nature, including enzymatic cyclopropanations .
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The cyclopropyl group is also known for its unique structural and chemical properties .
Biochemische Analyse
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, either by inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity . These effects are time-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle . These interactions can lead to changes in the levels of metabolites and overall metabolic flux, affecting cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins can facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGXHPTIMBTOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)









